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molecular formula C12H12FNO2 B8494537 methyl 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetate

methyl 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetate

Cat. No. B8494537
M. Wt: 221.23 g/mol
InChI Key: CFBDIKDOCFJHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346803B2

Procedure details

A stirred mixture of 39.3 mg (0.34 mmol) of 4-oxopentanoic acid,* 50 mg (0.31 mmol) of (4-fluorophenyl)hydrazine hydrochloride, 1 mL of methanol and 40 μL of concentrated sulfuric acid in a 2 mL microwave process vial was heated for 10 min at 120° C. under argon in a microwave synthesizer. The alcoholic solution was concentrated to about one-third of its original volume and then transferred to a phase separator syringe filled with cold water (2 mL). The organic compound was repeatedly extracted with dichloromethane (3×3 mL) and the combined organic phases were washed with brine (2 mL), dried over Na2SO4 and filtered. Removal of the organic solvent and treatment of the residue with a little hexane afford the title compound in 84% yield (39 mg) as viscous mass. C12H12FNO2, Mr=221.23; 1H NMR (400 MHz, DMSO-d6) d: 2.31 (s, 3H), 3.57 (s, 3H), 3.65 (s, 2H), 6.81 (td, J=2.4/9.2 Hz, 1H), 7.10 (dd, J=2.4/10.0 Hz, 1H), 7.21 (dd, J=4.4/8.8 Hz, 1H), 10.97 (s, 1H); 19F NMR (282 MHz, DMSO-d6) d: −123.78 (d, 5′-F); LCMS (ESI) tR: 2.18 min (95%, UV220, ELSD), m/z: 222.2 [M+1]+. [* instead of the acid one could also use the methyl ester with the same outcome]
Quantity
39.3 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
40 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
O=[C:2]([CH3:8])[CH2:3][CH2:4][C:5]([OH:7])=[O:6].Cl.[F:10][C:11]1[CH:16]=[CH:15][C:14]([NH:17]N)=[CH:13][CH:12]=1.S(=O)(=O)(O)O.[CH3:24]O>>[F:10][C:11]1[CH:16]=[C:15]2[C:14](=[CH:13][CH:12]=1)[NH:17][C:2]([CH3:8])=[C:3]2[CH2:4][C:5]([O:7][CH3:24])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
39.3 mg
Type
reactant
Smiles
O=C(CCC(=O)O)C
Name
Quantity
50 mg
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)NN
Name
Quantity
40 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The alcoholic solution was concentrated to about one-third of its original volume
CUSTOM
Type
CUSTOM
Details
transferred to a phase separator syringe
ADDITION
Type
ADDITION
Details
filled with cold water (2 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic compound was repeatedly extracted with dichloromethane (3×3 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with brine (2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the organic solvent and treatment of the residue with a little hexane

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(=C(NC2=CC1)C)CC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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